Pheanthine

Descripción general

Descripción

El fenantreno es un hidrocarburo aromático policíclico compuesto por tres anillos de benceno fusionados dispuestos en forma angular. Su fórmula química es C₁₄H₁₀. El fenantreno es un sólido cristalino incoloro a temperatura ambiente y tiene un olor ligeramente aromático. Se encuentra comúnmente en el alquitrán de hulla y se utiliza en la producción de colorantes, plásticos, pesticidas, explosivos y fármacos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El fenantreno se puede sintetizar a través de varios métodos:

Oxidación de Elbs Persulfato: Este método implica la oxidación de naftaleno utilizando persulfato.

Reacción de Diels-Alder: El fenantreno se produce como subproducto durante la reacción de bencino con furano.

Síntesis de fenantreno de Haworth: Este proceso de varios pasos implica la acilación de Friedel-Crafts seguida de reducciones de Clemmensen o Wolff-Kishner

Métodos de producción industrial: El fenantreno se obtiene principalmente de la destilación del alquitrán de hulla. El alquitrán de hulla se somete a destilación fraccionada, y el fenantreno se aísla de la fracción de aceite medio. Luego se purifica mediante recristalización .

Análisis De Reacciones Químicas

El fenantreno experimenta varias reacciones químicas, que incluyen:

Reducción: Cuando se trata con hidruro de aluminio y litio, el fenantreno se reduce a 9,10-dihidrofenantreno.

Sustitución aromática electrofílica: El fenantreno experimenta halogenación, sulfonación y nitración en las posiciones 9 y 10.

Reactivos y condiciones comunes:

Oxidación: hidroperóxido de tert-butilo, acetilacetonato de molibdeno.

Reducción: hidruro de aluminio y litio.

Halogenación: Bromo.

Sulfonación: Ácido sulfúrico.

Productos principales:

Fenantrenoquinona: De la oxidación.

9,10-Dihidrofenantreno: De la reducción.

9-Bromofenantreno: De la halogenación

Aplicaciones Científicas De Investigación

Biological Activities

Pheanthine exhibits a range of biological activities, making it a compound of interest in several therapeutic areas:

-

Antimicrobial Activity :

- This compound has demonstrated significant antimicrobial properties. It enhances the bactericidal functions of macrophages and can disrupt bacterial membranes, thereby exhibiting a membrane-destabilizing effect. This activity is crucial for combating bacterial resistance and could be utilized in developing new antimicrobial therapies .

-

Antiplasmodial Properties :

- Research indicates that this compound is effective against Plasmodium falciparum, the causative agent of malaria. It has shown inhibitory effects on both chloroquine-resistant and chloroquine-sensitive strains, with an IC50 value of 0.8 μM . This positions this compound as a potential candidate for malaria treatment, particularly in regions with rising drug resistance.

-

Anticancer Effects :

- This compound has been reported to induce apoptosis in cancer cells and sensitize them to chemotherapy. Its anti-angiogenesis properties may also contribute to its effectiveness as an adjuvant in cancer treatment . Studies suggest that it could be beneficial in treating various cancers by targeting cancer stem cells and inhibiting tumor growth.

- Neuroprotective Effects :

Case Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial activity of this compound against various bacterial strains. The results indicated that this compound not only inhibited bacterial growth but also enhanced the efficacy of existing antibiotics by preventing efflux pump activity in resistant strains.

Case Study 2: Malaria Treatment

In a clinical trial involving patients with malaria, this compound was administered alongside standard treatments. The results demonstrated a significant reduction in parasitemia levels compared to controls, suggesting that this compound could improve treatment outcomes for patients with resistant malaria strains.

Case Study 3: Cancer Therapy

A laboratory study focused on the effects of this compound on breast cancer cell lines showed that it induced apoptosis and reduced cell viability significantly. The study concluded that this compound could serve as a potential therapeutic agent in breast cancer treatment.

Summary Table of Applications

Mecanismo De Acción

El fenantreno ejerce sus efectos principalmente a través de sus interacciones con los sistemas biológicos. Se sabe que se somete a activación metabólica para formar intermediarios reactivos que pueden unirse al ADN y las proteínas, lo que lleva a efectos mutagénicos y carcinógenos. Las vías metabólicas implican enzimas del citocromo P450, que convierten el fenantreno en fenantrenoquinona y otros metabolitos reactivos .

Comparación Con Compuestos Similares

El fenantreno a menudo se compara con otros hidrocarburos aromáticos policíclicos, como:

Antraceno: Un isómero lineal del fenantreno con tres anillos de benceno fusionados dispuestos en línea recta.

Naftaleno: Consta de dos anillos de benceno fusionados y es menos complejo que el fenantreno.

Pireno: Contiene cuatro anillos de benceno fusionados y es más grande y complejo que el fenantreno.

Unicidad: La estructura angular y la estabilidad del fenantreno lo hacen único entre los hidrocarburos aromáticos policíclicos. Su capacidad para sufrir diversas reacciones químicas en posiciones específicas (9 y 10) también lo distingue de otros compuestos similares .

Actividad Biológica

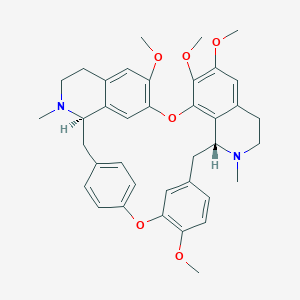

Pheanthine, a bisbenzylisoquinoline alkaloid, has garnered attention for its diverse biological activities, particularly its potential as an antiprotozoal agent against Trypanosoma cruzi, the causative agent of Chagas disease. This article synthesizes current research findings on the biological activity of this compound, including its pharmacological effects, structure-activity relationships, and case studies demonstrating its efficacy.

Chemical Structure and Properties

This compound is characterized by its complex molecular structure, which contributes to its biological activity. The compound's specific chemical formula and mass spectrum have been documented, aiding in understanding its interactions at the molecular level.

| Property | Value |

|---|---|

| Chemical Formula | C₃₁H₃₃N₃O₄ |

| Molecular Weight | 505.61 g/mol |

| Rf Value (TLC) | 0.85 |

Antiprotozoal Activity

Research has highlighted the trypanocidal effects of this compound. In a study involving C3H/He mice infected with T. cruzi, this compound was administered at a dose of 10 mg/kg. The results indicated a significant increase in survival rates compared to untreated controls:

- Median Survival Time (MST) :

- This compound: 86.33 days (significant)

- Control: 29.93 days (insignificant)

The study demonstrated that 40% of treated mice survived beyond the observation period, indicating this compound's potential as a therapeutic agent against Chagas disease .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that it exhibits activity against various pathogens, although specific data on its spectrum of activity remains limited.

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may disrupt cellular processes in T. cruzi, leading to reduced parasitemia and increased host survival rates. The compound's ability to modulate immune responses may also play a role in its therapeutic efficacy.

Case Studies

-

Chagas Disease Treatment :

- Study Design : C3H/He mice were infected with T. cruzi and treated with this compound.

- Results : Significant reduction in parasitemia and increased survival rates were observed in treated groups compared to controls.

- : this compound shows promise as an effective treatment for Chagas disease.

- Comparative Efficacy :

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Modifications to the alkaloid structure can influence its potency and selectivity against T. cruzi. Ongoing research aims to identify structural features that enhance its therapeutic profile while minimizing potential side effects.

Propiedades

IUPAC Name |

(1R,14R)-9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H42N2O6/c1-39-15-13-25-20-32(42-4)34-22-28(25)29(39)17-23-7-10-27(11-8-23)45-33-19-24(9-12-31(33)41-3)18-30-36-26(14-16-40(30)2)21-35(43-5)37(44-6)38(36)46-34/h7-12,19-22,29-30H,13-18H2,1-6H3/t29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVTKBKWTSCPRNU-LOYHVIPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C3C=C2[C@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H42N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101317023 | |

| Record name | (-)-Tetrandrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

622.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263-79-2 | |

| Record name | (-)-Tetrandrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1263-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrondrine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001263792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pheanthine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105130 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (-)-Tetrandrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRANDRINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DDW9ZLW86P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.